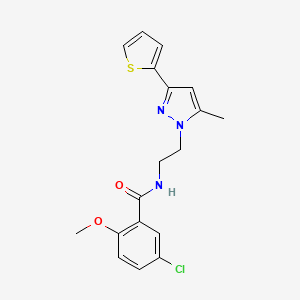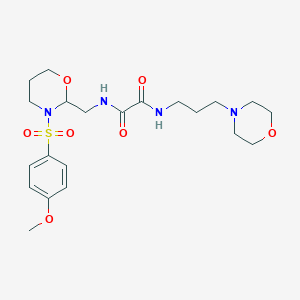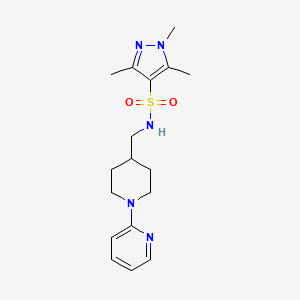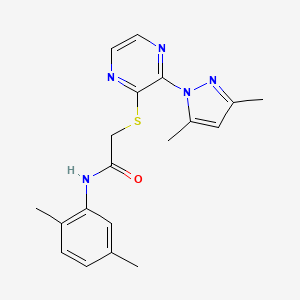![molecular formula C12H11NO3S2 B3006711 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- CAS No. 127378-29-4](/img/structure/B3006711.png)
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen in the five-membered ring structure enhances its pharmacological potential .
Wirkmechanismus
Target of Action
It is known that 4-thiazolidinone derivatives have a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
In vitro studies of similar 4-thiazolidinone derivatives have shown that they can induce dna damage, cause cell cycle arrest in the g2/m phase, and induce apoptosis . These effects are often indicated by annexin-V staining and the activation of caspases .
Biochemical Pathways
These could potentially include pathways related to cell cycle regulation, DNA repair, apoptosis, and inflammation .
Pharmacokinetics
It is known that the chemical modification of compounds containing 4-thiazolidinone moiety can lead to a wide range of pharmacological agents, which often have a low therapeutic index, development of resistance to treatment, and low bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to be multifaceted, given the broad range of biological activities associated with 4-thiazolidinone derivatives. As mentioned earlier, these compounds can induce DNA damage, cause cell cycle arrest, and induce apoptosis . These effects can lead to the death of cancer cells
Vorbereitungsmethoden
The synthesis of 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- typically involves the condensation of 4-thiazolidinone with 3,5-dimethoxybenzaldehyde in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or toluene under reflux conditions . Industrial production methods may involve the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylene carbon atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones .
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- include other thiazolidinone derivatives such as:
- 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-2-thioxo-
- 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-
- 4-Thiazolidinone, 5-[(4-chlorophenyl)methylene]-2-thioxo-
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities . The unique combination of the 3,5-dimethoxyphenyl group in 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- enhances its pharmacological properties, making it a promising candidate for further research .
Eigenschaften
IUPAC Name |
(5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXJIOAPRQOTFP-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006631.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)






![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)


![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B3006649.png)

